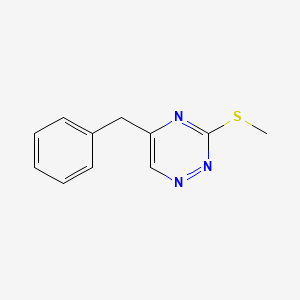
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a methylthio group at the 3-position and a phenylmethyl group at the 5-position, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by the introduction of the methylthio and phenylmethyl groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-.
化学反应分析
Types of Reactions
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly as a tubulin inhibitor in cancer therapy.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division . This interaction occurs at the colchicine binding site on tubulin, leading to the inhibition of mitosis and subsequent cell death.
相似化合物的比较
Similar Compounds
1,2,4-Triazine-3(2H)-one: Known for its anticancer properties and similar mechanism of action.
1,2,4-Triazine-3-amine: Used in medicinal chemistry for its potential therapeutic applications.
Triazine-based covalent organic polymers: Employed in materials science for their stability and catalytic properties.
Uniqueness
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylthio group and a phenylmethyl group provides a versatile platform for further functionalization and application in various fields.
生物活性
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound notable for its diverse biological activities. The structure comprises a triazine ring with a methylthio group and a phenylmethyl substituent, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C10H9N3S
- Molecular Weight : Approximately 210.27 g/mol
- Structural Features : The presence of the methylthio group enhances solubility in organic solvents, while the phenylmethyl group influences electronic properties and biological interactions .
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazines exhibit significant antimicrobial properties against various pathogens. In a comparative study, novel triazine derivatives showed high antibacterial and antifungal activity relative to commercial antibiotics. Specifically, compounds derived from 1,2,4-triazines demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .
Anticancer Activity
1,2,4-Triazine derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain triazine compounds act as antagonists at metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various central nervous system disorders and cancers. Compounds such as 5b and 3c exhibited low micromolar inhibition of mGluR5, suggesting their potential in cancer therapy .
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| 5b | 44 | 13.4 ± 2.3 |
| 3c | 51 | 15.2 ± 4.0 |
| 5f | 35 | n.d. |
The table above summarizes the inhibition percentages and IC50 values for selected compounds evaluated for their anticancer activity.
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory effects of triazine derivatives. The mechanisms involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where triazines could serve as therapeutic agents .
Study on Antimicrobial Efficacy
A study conducted on various triazine derivatives revealed that several compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The synthesized compounds were screened in vitro for their efficacy, demonstrating promising results that warrant further investigation into their mechanisms of action .
Research on Anticancer Properties
In another research effort focusing on the synthesis and biological evaluation of new triazine derivatives, compounds were tested for their cytotoxicity against different cancer cell lines. The results indicated that specific modifications to the triazine structure enhanced their anticancer activity significantly compared to existing treatments .
属性
CAS 编号 |
832686-79-0 |
|---|---|
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
5-benzyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI 键 |
AXLQHHNKVQAXSC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CN=N1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















